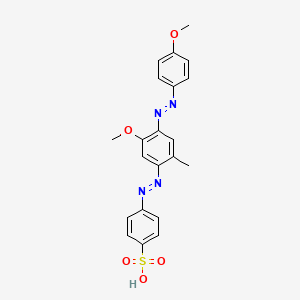
Acid Orange 156 parent
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Orange 156 parent: is a synthetic azo dye characterized by its vibrant orange color. It is primarily used in various industrial applications, including textile, paper, and leather industries for coloring purposes. The compound has a molecular formula of C21H20N4O5S and a molecular weight of 440.472 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acid Orange 156 parent is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions under controlled conditions. The reaction is carried out in aqueous solutions with precise temperature and pH control to ensure high yield and purity of the dye .
Análisis De Reacciones Químicas
Types of Reactions: Acid Orange 156 parent undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo bond leads to the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid.
Major Products Formed:
Oxidation: Various oxidized derivatives of the parent compound.
Reduction: Aromatic amines.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Acid Orange 156 parent has several scientific research applications, including:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the textile, paper, and leather industries for dyeing purposes.
Mecanismo De Acción
The mechanism of action of Acid Orange 156 parent involves its interaction with various molecular targets. The azo bond in the compound can undergo reduction to form aromatic amines, which can interact with cellular components. The dye’s ability to bind to specific molecules makes it useful in staining and visualization techniques .
Comparación Con Compuestos Similares
- Acid Orange 7
- Acid Orange 51
- Acid Orange 154
Comparison: Acid Orange 156 parent is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher molecular weight and different solubility characteristics, making it suitable for specific industrial and research applications .
Propiedades
Número CAS |
87186-90-1 |
|---|---|
Fórmula molecular |
C21H20N4O5S |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
4-[[5-methoxy-4-[(4-methoxyphenyl)diazenyl]-2-methylphenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C21H20N4O5S/c1-14-12-20(25-23-15-4-8-17(29-2)9-5-15)21(30-3)13-19(14)24-22-16-6-10-18(11-7-16)31(26,27)28/h4-13H,1-3H3,(H,26,27,28) |
Clave InChI |
DTRJDURRPWBDEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)N=NC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















